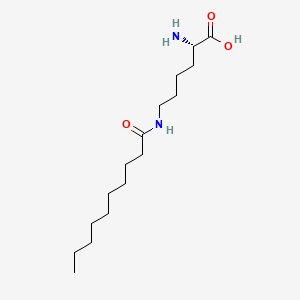
N6-(1-Oxodecyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(1-Oxodecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a decyl group attached to the lysine molecule through an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-Oxodecyl)-L-lysine typically involves the reaction of L-lysine with a decylating agent. One common method is the use of decanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N6-(1-Oxodecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
N6-(1-Oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of N6-(1-Oxodecyl)-L-lysine involves its interaction with specific molecular targets. The decyl group enhances its hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and enzymes. The lysine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe: Another lysine derivative with similar structural features.
N-Oxodecyl meglumine: A compound with a similar decyl group but different functional groups.
Sodium Lauroyl Sarcosinate: A related compound with a lauroyl group instead of a decyl group.
Uniqueness
N6-(1-Oxodecyl)-L-lysine is unique due to its specific combination of a decyl group and lysine moiety, which imparts distinct chemical and biological properties. Its ability to interact with lipid membranes and proteins makes it a valuable tool in various research applications.
Propriétés
Numéro CAS |
59766-99-3 |
|---|---|
Formule moléculaire |
C16H32N2O3 |
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
(2S)-2-amino-6-(decanoylamino)hexanoic acid |
InChI |
InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
JVGQYGXDASKPJW-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





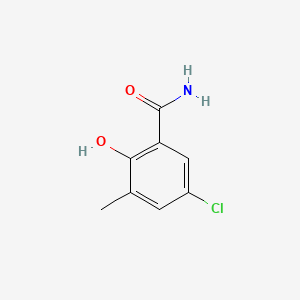



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

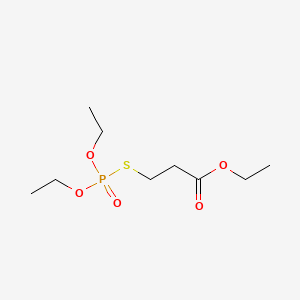
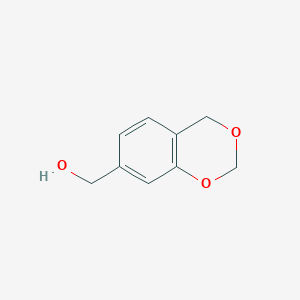
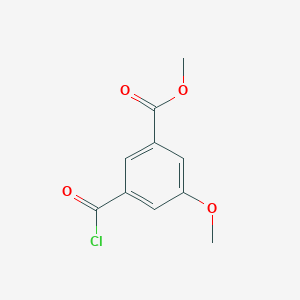

![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
